4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a methylthio group, and two cyano groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with racemic 4-amino-2-(hydroxymethyl)cyclopentan-1-ol in refluxing ethanol containing triethylamine . This reaction yields the desired compound through a series of intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis starting from commercially available 2-thiouracil, which is converted to 2-methylthio-4-pyrimidinone following methylation using methyl iodide under basic conditions . This method ensures high yield and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner . This suggests that it may interfere with key regulatory proteins involved in cell cycle progression and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- 2-Methylthio-4-pyrimidinone
- 4-Amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile
Uniqueness
What sets 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-amino-2-methylsulfanyl-6-oxo-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c1-14-8-5(3-10)6(11)4(2-9)7(13)12-8/h1H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSBLCFOPDOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=O)N1)C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.